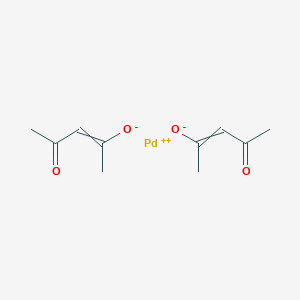

Palladium, bis(2,4-pentanedionato-kappaO,kappaO')-, (SP-4-1)-

Beschreibung

Significance in Modern Organometallic Chemistry and Catalysis

Palladium(II) acetylacetonate (B107027) is a commercially available and versatile precursor for generating a variety of palladium catalysts and complexes. wikipedia.orgmsesupplies.com These catalysts are instrumental in a multitude of organic synthesis reactions, including cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, as well as hydrogenation, oxidation, and polymerization processes. msesupplies.com The compound often serves as a source of palladium(0) species, which are the active catalysts in many reactions that form new carbon-carbon bonds and facilitate the interconversion of functional groups. msesupplies.com

The utility of Palladium(II) acetylacetonate extends to the synthesis of novel and more complex catalysts. For instance, it is used in the preparation of palladium(II) complexes bearing N-heterocyclic carbene (NHC) ligands. sigmaaldrich.com These specialized complexes have demonstrated high efficiency in catalyzing reactions such as the Heck reaction of activated aryl bromides. sigmaaldrich.com Furthermore, collaborations between industry and academic institutions are actively exploring new applications for palladium compounds in emerging technologies, underscoring the ongoing importance of this foundational chemical. google.com

Historical Trajectories and Evolving Research Applications

The synthesis of Palladium(II) acetylacetonate has been a subject of study for decades, with various methods developed to produce this important compound. A common approach involves the reaction of a palladium salt, such as palladium chloride, with acetylacetone (B45752) in the presence of a base. google.comgoogle.com Over the years, research has focused on refining these synthetic methods to improve yield and purity.

The applications of Palladium(II) acetylacetonate have evolved significantly over time. Initially recognized for its role as a homogeneous catalyst, its use has expanded into materials science. msesupplies.comgoogle.com It serves as a precursor for the deposition of palladium thin films and nanoparticles, which have applications in electronics, sensors, and catalysis. msesupplies.com More recently, research has explored the use of Palladium(II) acetylacetonate in the synthesis of palladium nanoparticles for biomedical applications, such as in photothermal and photoacoustic imaging, as well as for their potential as antimicrobial agents. mdpi.com

Chemical and Physical Properties of Palladium(II) Acetylacetonate

Palladium(II) acetylacetonate is a yellow, crystalline solid. wikipedia.orggoogle.com It is generally insoluble in water but soluble in organic solvents such as benzene (B151609) and chloroform (B151607). google.comresearchgate.net

| Property | Value |

| Chemical Formula | C₁₀H₁₄O₄Pd wikipedia.org |

| Molar Mass | 304.64 g·mol⁻¹ wikipedia.org |

| Appearance | Yellow solid wikipedia.org |

| Melting Point | 200-251 °C (decomposes) sigmaaldrich.com |

| Solubility | Soluble in benzene and chloroform msesupplies.comgoogle.com |

| Symmetry | D₂h (idealized) wikipedia.org |

Research Findings on Palladium(II) Acetylacetonate

Recent research continues to uncover new facets of Palladium(II) acetylacetonate's utility. For example, it has been used in the synthesis of novel palladium(II) complexes with mesoionic carbene (MIC) ligands. mdpi.com These complexes have shown promise as efficient pre-catalysts for the Suzuki-Miyaura cross-coupling reaction. mdpi.com The molecular structure of these and other palladium complexes is often characterized by a square-planar coordination geometry around the palladium center, a typical feature for palladium(II) with a d⁸ electron configuration. mdpi.com

Furthermore, Palladium(II) acetylacetonate has been employed in the synthesis of aliphatic-aromatic polyamides through palladium-catalyzed polycondensation. researchgate.net It has also been instrumental in the development of catalysts for the telomerization of 1,3-dienes with diethylamine (B46881), demonstrating high catalytic activity. epa.gov These diverse research avenues highlight the enduring adaptability and importance of Palladium(II) acetylacetonate in advancing chemical science.

Structure

2D Structure

Eigenschaften

CAS-Nummer |

14024-61-4 |

|---|---|

Molekularformel |

C10H16O4Pd |

Molekulargewicht |

306.65 g/mol |

IUPAC-Name |

bis((Z)-4-hydroxypent-3-en-2-one);palladium |

InChI |

InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; |

InChI-Schlüssel |

BABLLCDZHABSRT-FDGPNNRMSA-N |

Isomerische SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pd] |

Andere CAS-Nummern |

14024-61-4 |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization of Palladium Ii Acetylacetonate Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into the molecular structure of Palladium(II) acetylacetonate (B107027) and its derivatives.

Proton NMR (¹H NMR) Analysis of Ligand Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the environment of the protons within the acetylacetonate ligands. In the parent complex, Palladium(II) acetylacetonate (Pd(acac)₂), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows characteristic signals for the methyl (CH₃) and methine (CH) protons of the acac ligand. mdpi.comtandfonline.com The methyl protons usually appear as a singlet, while the methine proton also presents as a singlet, confirming the equivalence of the two chelated acac ligands in the square-planar complex. mdpi.comtandfonline.com

In complexes where one acac ligand is modified, for instance in phosphine (B1218219) adducts like [Pd(O,O-acac)(γ-C-acac)(PR₃)], ¹H NMR spectra reveal more complex patterns. tandfonline.com For example, in Pd(acac)₂PPh₃, three distinct methyl proton signals are observed, indicating different chemical environments for the methyl groups on the bidentate (O,O-bonded) and the monodentate (C-bonded) acac ligands. tdl.org The appearance of a doublet for the methine proton of the C-bonded acac ligand in such complexes is due to coupling with the phosphorus atom of the phosphine ligand. tdl.org The integration of these signals provides quantitative information about the number of each type of ligand present. tdl.org

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Palladium(II) Acetylacetonate and its Complexes

| Compound | Solvent | Methyl Protons (CH₃) | Methine Proton (CH) | Aryl/Alkyl Protons | Reference |

| (MIC)Pd(acac)I (Complex 1) | CDCl₃ | 2.37 (s, 3H), 2.29 (s, 3H), 2.16 (s, 3H), 1.85 (s, 3H), 1.76 (s, 3H) | 5.14 (s, 1H) | 7.96–7.91 (m, 2H), 7.61–7.50 (m, 3H), 7.04–6.98 (m, 2H) | mdpi.com |

| (MIC)Pd(acac)I (Complex 2) | CDCl₃ | 2.37 (p-d, 6H), 2.27–2.19 (m, 12H), 1.81 (s, 3H), 1.76 (s, 3H) | 5.12 (s, 1H) | 7.01 (s, 4H) | mdpi.com |

| (MIC)Pd(acac)I (Complex 3) | CDCl₃ | 1.86 (s, 3H), 1.81 (s, 3H), 1.36–1.32 (m, 12H), 1.07 (dd, 12H) | 5.13 (s, 1H) | 7.53 (t, 2H), 7.34 (d, 4H) | mdpi.com |

| Pd(acac)₂PPh₃ | CDCl₃ | 1.53 (s), 2.05 (s), 2.18 (s) | - | - | tdl.org |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the acetylacetonate ligands. In the spectrum of Pd(acac)₂, distinct resonances are observed for the methyl (CH₃), methine (CH), and carbonyl (C=O) carbons. marquette.edu The chemical shifts of these carbons are sensitive to the coordination mode of the acac ligand.

For instance, in complexes containing both O-bonded and C-bonded acac ligands, the ¹³C NMR spectrum shows separate signals for the carbons of each type of ligand. tandfonline.com The carbonyl carbons of the O-bonded acac ligand typically resonate at a different field compared to those of the C-bonded ligand. tandfonline.comtdl.org Surprisingly, studies have shown that the chemical shifts of the methine and carbonyl carbons in both O- and C-bonded acac ligands are largely unaffected by the basicity of the coordinated phosphine ligand, suggesting poor transmission of electronic effects to the Pd-γ-C bond. tandfonline.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Palladium(II) Acetylacetonate Complexes

Phosphorus-31 NMR (³¹P NMR) for Phosphine Ligand Coordination

For Palladium(II) acetylacetonate complexes containing phosphine ligands, Phosphorus-31 NMR (³¹P NMR) spectroscopy is a crucial technique for confirming the coordination of the phosphine to the palladium center. The coordination of a phosphine ligand to the Pd(acac)₂ moiety typically results in a significant downfield shift of the ³¹P NMR signal compared to the free phosphine. tdl.org For many triarylphosphine ligands, this coordination-induced shift is approximately 40 ppm. tdl.org The presence of a single peak in the ³¹P NMR spectrum confirms the presence of only one phosphine ligand in the complex. tdl.org

Vibrational Spectroscopy (Infrared, IR) for Functional Group and Linkage Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying the functional groups and coordination modes of the acetylacetonate ligands in palladium complexes. The IR spectrum of Pd(acac)₂ exhibits characteristic bands for the C=O and C=C stretching vibrations of the chelated acac ligand in the 1500-1600 cm⁻¹ region. tdl.orgresearchgate.net

When a C-bonded acetylacetonate ligand is present, as in [Pd(O,O-acac)(γ-C-acac)(PR₃)], new absorption bands appear in the 1600-1700 cm⁻¹ region, which are attributed to the C=O stretches of the carbon-bonded ligand. tdl.org Additionally, a moderately intense band in the 500-550 cm⁻¹ region can be assigned to the Pd-C stretching vibration. tdl.org The IR spectrum of Pd(acac)₂ modified silica (B1680970) shows a significant decrease in the intensity of the surface silanol (B1196071) (Si-OH) group absorption band, along with the appearance of new bands characteristic of the acetylacetonate ligand, indicating chemisorption. researchgate.net

Interactive Data Table: Key IR Absorption Bands (cm⁻¹) for Palladium(II) Acetylacetonate and its Derivatives

| Compound/System | ν(C=O) and ν(C=C) of O-bonded acac | ν(C=O) of C-bonded acac | ν(Pd-C) | Other Notable Bands | Reference |

| Pd(acac)₂ | 1500-1600 | - | - | - | tdl.org |

| [Pd(O,O-acac)(γ-C-acac)(PR₃)] | 1500-1600 | 1600-1700 | 500-550 | - | tdl.org |

| Pd(acac)₂ on Silica | 1527, 1568 | - | - | 3750 (Si-OH, decreased intensity) | researchgate.net |

| Pd(acac)₂ | 1550, 1527 (C=O), 1568 (C=C) | - | - | ~3000 (C-H, low intensity) | researchgate.netresearchgate.net |

X-ray Diffraction for Molecular Geometry and Crystal Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of molecular geometry and crystal structure. For Palladium(II) acetylacetonate and its complexes, single-crystal X-ray crystallography has confirmed the square-planar coordination geometry around the palladium(II) center. mdpi.comnih.gov

In complexes of the type (MIC)Pd(acac)I, where MIC is a mesoionic carbene, X-ray diffraction studies have revealed a square-planar geometry with the angles between the palladium and the various ligands being close to 90°. mdpi.com These studies also show a delocalized bonding situation within both the triazolylidene rings of the MIC ligand and the acetylacetonate ligand. mdpi.comnih.gov The crystal structure of [{Pd(acac)(NHEt₂)₂}⁺(acac)⁻] shows that both the cation and the anion lie on a crystallographic two-fold axis and are linked by hydrogen bonds. oup.com

Interactive Data Table: Selected Crystallographic Data for Palladium(II) Acetylacetonate Complexes

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) & Angles (°) | Reference |

| (MIC)Pd(acac)I (Complex 1) | - | - | Angles around Pd: 88.7(2)° to 91.9(3)° | mdpi.com |

| (MIC)Pd(acac)I (Complex 3) | - | - | Angles around Pd: 88.7(2)° to 91.9(3)° | mdpi.com |

| [{Pd(acac)(NHEt₂)₂}⁺(acac)⁻] | Monoclinic | I2/c | a=13.905(3), b=12.901(4), c=12.205(3) Å, β=96.28(2)° | oup.com |

Mass Spectrometry for Molecular Identity and Purity Determination

Mass spectrometry is a vital analytical technique for confirming the molecular weight and assessing the purity of Palladium(II) acetylacetonate complexes. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a compound. mdpi.comnih.gov

For a series of (MIC)Pd(acac)I complexes, HRMS (ESI) was used to verify their identity by comparing the calculated and found m/z values for the [M - I]⁺ ion. mdpi.com The NIST Mass Spectrometry Data Center provides a reference electron ionization mass spectrum for Palladium(II) acetylacetonate, which can be used for identification purposes. nist.gov Elemental analysis, often used in conjunction with mass spectrometry, further validates the purity and composition of the synthesized complexes. google.com

Interactive Data Table: Mass Spectrometry Data for Palladium(II) Acetylacetonate and its Complexes

| Compound | Ionization Method | Calculated m/z | Found m/z | Fragment Information | Reference |

| (MIC)Pd(acac)I (Complex 1) | HRMS (ESI) | 482.1060 ([M - I]⁺) | 482.1065 | - | mdpi.com |

| (MIC)Pd(acac)I (Complex 2) | HRMS (ESI) | 524.1529 ([M - I]⁺) | 524.1518 | - | mdpi.com |

| Palladium(II) acetylacetonate | EI | - | - | Molecular ion peak m/z=304 | google.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of palladium(II) acetylacetonate, Pd(acac)₂, and its related complexes. The absorption of UV or visible light by the molecule promotes electrons from lower energy orbitals to higher energy orbitals, providing valuable insights into the nature of metal-ligand bonding. The electronic spectrum of Pd(acac)₂ is characterized by intense absorption bands in the ultraviolet region, which arise from charge transfer and intraligand transitions.

The electronic structure of square-planar d⁸ complexes like palladium(II) acetylacetonate gives rise to several possible electronic transitions. These are generally categorized as:

d-d transitions: These involve the excitation of an electron from a filled or partially filled d-orbital to an empty or partially empty d-orbital on the palladium center. For square-planar Pd(II) complexes, these transitions are typically from the lower-lying d-orbitals (dxy, dyz, dxz, dz²) to the higher-energy dx²-y² orbital. However, in Pd(acac)₂, these transitions are characteristically weak and are often obscured by more intense absorption bands. northwestern.edu Theoretical calculations and experimental observations confirm that d-d transitions are not prominently observed in the optical spectrum of Pd(acac)₂. northwestern.edu

Ligand-to-Metal Charge Transfer (LMCT) transitions: These involve the promotion of an electron from a high-energy, ligand-based molecular orbital (MO) to a low-energy, metal-based d-orbital. Given the electron-rich nature of the acetylacetonate ligand and the electron-accepting capability of the Pd(II) center, LMCT transitions are a significant feature of the spectrum.

Intraligand (π → π) transitions:* These transitions occur within the acetylacetonate ligand itself, specifically involving the promotion of an electron from a π bonding or non-bonding orbital to a π* anti-bonding orbital of the delocalized chelate ring. These are typically high-energy, high-intensity absorptions.

Detailed spectroscopic studies have identified the primary absorption features of palladium(II) acetylacetonate. In a solvent like diethyl ether, Pd(acac)₂ exhibits a strong absorption maximum (λmax) at 322 nm, with a molar absorptivity (ε) of 8,300 M⁻¹cm⁻¹. tdl.org This intense band is primarily assigned to a combination of LMCT and π → π* intraligand transitions. tdl.org A shoulder is also observed at approximately 255 nm, with a molar absorptivity of around 6,000 M⁻¹cm⁻¹, which is also characteristic of the acetylacetonate ligand's electronic structure. tdl.org

The solvent environment can influence the position and intensity of these absorption bands. For instance, in supercritical carbon dioxide, the main absorption peak for Pd(acac)₂ is observed at 324 nm, with an even higher molar absorptivity of 1.14 x 10⁴ M⁻¹cm⁻¹. jst.go.jp The complexity of the ultraviolet portion of the spectrum for group 10 β-diketonates increases with the atomic number of the metal, a phenomenon that has been rationalized through detailed electronic structure calculations. northwestern.edu

The addition of other ligands, such as phosphines, to form complexes like [Pd(O,O-acac)(γ-C-acac)(PR₃)], leads to noticeable changes in the UV-Vis spectrum, although many of the strong bands characteristic of the acetylacetonate and phosphine ligands are retained. tdl.orgtandfonline.com

The following table summarizes the key UV-Vis spectral data for palladium(II) acetylacetonate from published research.

Table 1: UV-Vis Spectral Data for Palladium(II) Acetylacetonate

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Diethyl Ether | 322 | 8,300 | LMCT / π → π | tdl.org |

| Diethyl Ether | ~255 (shoulder) | ~6,000 | Intraligand | tdl.org |

| Supercritical Carbon Dioxide | 324 | 11,400 | LMCT / π → π | jst.go.jp |

Catalytic Applications of Palladium Ii Acetylacetonate in Chemical Transformations

Cross-Coupling Reactions Facilitated by Palladium(II) Acetylacetonate (B107027)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium(II) acetylacetonate has emerged as a key catalyst in this field, demonstrating remarkable efficacy in a range of coupling reactions. msesupplies.comsigmaaldrich.com

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govmdpi.com Palladium(II) acetylacetonate serves as an effective pre-catalyst in these transformations. nih.govmdpi.com

In a notable application, novel palladium(II) acetylacetonato complexes bearing mesoionic carbene (MIC) ligands have been synthesized and successfully employed as pre-catalysts in the Suzuki-Miyaura cross-coupling of aryl-bromides and -chlorides with phenylboronic acid. nih.govnih.govomicsdi.org These reactions demonstrate high efficiency, with one particular complex achieving 82% conversion within 24 hours at room temperature in the environmentally friendly solvent, water. nih.gov

The versatility of Palladium(II) acetylacetonate is further highlighted in its use in combination with various phosphine (B1218219) ligands. For instance, the combination of Pd(acac)₂ with the bulky monodentate ligand XPhos has been shown to effectively catalyze the coupling of aryl tosylates, leading to the synthesis of various biaryls in reasonable yields under microwave irradiation. rsc.org

Table 1: Selected Examples of Suzuki-Miyaura Cross-Coupling Reactions Catalyzed by Palladium(II) Acetylacetonate Systems

| Aryl Halide/Tosylates | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromobenzaldehyde | Phenylboronic acid | (MIC)Pd(acac)I | Water | Room Temp | 82 |

| 4-Chlorobenzaldehyde | Phenylboronic acid | (MIC)Pd(acac)I | Toluene | 100 | - |

| Aryl Tosylates | Various | Pd(acac)₂ / XPhos | NMP | 190 (µW) | Reasonable |

Data sourced from multiple studies. nih.govrsc.org

The Heck reaction, another Nobel Prize-winning transformation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org Palladium(II) acetylacetonate has been successfully employed as a catalyst precursor in these reactions. msesupplies.comnih.gov

For instance, complexes of the type [(NHC)Pd(acac)L] (where NHC is an N-heterocyclic carbene) have been shown to efficiently catalyze the Heck reaction of activated aryl bromides. sigmaaldrich.comscientificlabs.ie Additionally, the Heck arylation of 2,3-dihydrofuran (B140613) with iodobenzene (B50100) has been investigated using various palladium precursors, including Pd(acac)₂. nih.gov In these systems, the presence of ionic liquids significantly increased the conversion values, with 2-phenyl-2,3-dihydrofuran (B8783652) being the major product. nih.gov

It's important to note that while Pd(acac)₂ is an effective catalyst, other palladium sources like Pd(OAc)₂ and Pd(TFA)₂ have also been extensively studied and, in some cases, may offer superior performance depending on the specific substrates and reaction conditions. researchgate.netdiva-portal.orgtcichemicals.comtcichemicals.comlibretexts.orgacs.org

Table 2: Comparison of Palladium Precursors in the Heck Arylation of 2,3-Dihydrofuran

| Palladium Precursor | Conversion (%) |

| Pd₂(dba)₃ | 48.8 |

| Pd(acac)₂ | 55.9 |

| [PdCl(allyl)]₂ | 72.1 |

Data represents the highest conversion achieved with the respective precursor in the presence of an ionic liquid. nih.gov

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.orgmdpi.comlibretexts.org Palladium(II) acetylacetonate, in conjunction with other ligands and co-catalysts, has proven to be an effective catalytic system for this transformation. sigmaaldrich.comrsc.org

In one study, a Pd(acac)₂/PPh₃ complex was used to catalyze the Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes, affording the desired products in excellent yields. rsc.org The reaction conditions were optimized to 5 mol% Pd(acac)₂, 10 mol% PPh₃, 10 mol% CuI, and 2 equivalents of Et₂NH in anhydrous DMF at 60 °C. rsc.org This methodology has been applied to a variety of terminal alkynes, demonstrating its broad substrate scope. rsc.org

Furthermore, the decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates, a variation of the Sonogashira reaction, has been developed using palladium catalysts, including Pd(acac)₂. acs.orgnih.gov While other palladium sources were also tested, Pd(acac)₂ resulted in moderate product yields in these systems. nih.gov

Table 3: Selected Examples of Sonogashira Coupling Reactions Catalyzed by Palladium(II) Acetylacetonate Systems

| Aryl Halide | Terminal Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 3,5-Diphenyl-4-iodoisoxazole | Phenylacetylene (B144264) | Pd(acac)₂/PPh₃/CuI | DMF | 60 | 95 |

| 3,5-Diphenyl-4-iodoisoxazole | 1-Heptyne | Pd(acac)₂/PPh₃/CuI | DMF | 60 | 92 |

| 3,5-Diphenyl-4-iodoisoxazole | 3,3-Dimethyl-1-butyne | Pd(acac)₂/PPh₃/CuI | DMF | 60 | 88 |

Data sourced from a study on the synthesis of C4-alkynylisoxazoles. rsc.org

Decarboxylative cross-coupling has emerged as a modern and efficient strategy for carbon-carbon bond formation, offering an alternative to traditional methods that require stoichiometric amounts of organometallic reagents. ruhr-uni-bochum.de In these reactions, a carboxylic acid salt is decarboxylated in situ to generate a carbon nucleophile, which then participates in a palladium-catalyzed cross-coupling reaction. ruhr-uni-bochum.de

Palladium(II) acetylacetonate has been identified as a suitable catalyst for these transformations. sigmaaldrich.comscientificlabs.iescbt.com It is often used in dual-catalyst systems, typically with a copper(I) or silver(I) salt that mediates the decarboxylation step. ruhr-uni-bochum.denih.gov This approach has been successfully applied to the coupling of various aryl and acyl carboxylates with aryl halides and pseudohalides. ruhr-uni-bochum.de

A significant advancement in this area is the development of a catalytic method for the decarboxylative coupling of 2-(azaaryl)carboxylates with aryl halides, mediated by a palladium and copper catalytic system. nih.gov This method circumvents the need for pre-formed organometallic reagents, which can be unstable and produce toxic byproducts. nih.gov Furthermore, the use of Pd(acac)₂ with bulky monodentate ligands under microwave heating has enabled the decarboxylative coupling of aryl tosylates, expanding the scope of this powerful synthetic strategy. rsc.org

Beyond the specific named reactions, Palladium(II) acetylacetonate is a versatile catalyst for a broader range of carbon-carbon and carbon-nitrogen bond-forming reactions. mdpi.com Its ability to activate C-X bonds (where X is a halide) makes it a central component in various catalytic transformations. mdpi.com

Palladium(II) complexes, including those derived from Pd(acac)₂, are known to be effective catalysts for α-arylation and α-methylation reactions. mdpi.com These reactions are crucial for the synthesis of complex organic molecules. Furthermore, the Buchwald-Hartwig amination, a key method for the formation of C-N bonds, can also be facilitated by palladium catalysts. mdpi.com

The reaction of bis(acetylacetonato)palladium(II) with nitrogen bases like pyridine (B92270) and diethylamine (B46881) can lead to the formation of complexes where one of the acetylacetonate ligands is transformed into a carbon-bonded state. researchgate.net These resulting complexes have been characterized and their reactivity explored, highlighting the intricate chemistry involved in these catalytic systems. researchgate.net

Hydrogenation and Selective Reduction Methodologies

Palladium(II) acetylacetonate also plays a significant role in hydrogenation and selective reduction reactions, serving as a precursor for catalytically active palladium species. msesupplies.comchemmethod.comresearchgate.net Catalytic transfer hydrogenation (CTH) is a particularly important method for selective reductions in organic synthesis, where hydrogen is transferred from a donor molecule to a substrate. chemmethod.comresearchgate.net

In a recent study, the hydrogenation of cinnamic acid was investigated using Pd(acac)₂ and other palladium catalysts. chemmethod.com The study highlighted the importance of optimizing reaction parameters such as the hydrogen donor, solvent, and base to achieve optimal catalytic performance. chemmethod.com

Furthermore, Pd(acac)₂-catalyzed reduction of 4'-phenyl(ethynyl)acetophenone demonstrated the remarkable effect of ultrasonication in accelerating the reaction. chemmethod.comresearchgate.net Complete conversion was achieved in just one hour at 60 °C with ultrasonication, compared to 7-24 hours with conventional heating. chemmethod.comresearchgate.net This not only enhanced the reaction rate but also improved selectivity, offering an energy-efficient alternative. chemmethod.comresearchgate.net

The selective reduction of internal alkynes to alkenes is another challenging yet crucial transformation where palladium catalysts, including those derived from Pd(acac)₂, have shown promise. bau.edu.lb These reactions often utilize formic acid as a hydrogen source and can achieve excellent conversions and selectivity, avoiding over-reduction of other functional groups. bau.edu.lb

Table 4: Effect of Heating Method on Pd(acac)₂-Catalyzed Reduction of 4'-Phenyl(ethynyl)acetophenone

| Heating Method | Reaction Time (hours) | Conversion (%) |

| Conventional | 7-24 | 100 |

| Ultrasonication | 1 | 100 |

Data sourced from a study on catalytic transfer hydrogenation. chemmethod.comresearchgate.net

Homogeneous Catalytic Hydrogenation of Unsaturated Organic Compounds

Palladium(II) acetylacetonate, often denoted as Pd(acac)₂, demonstrates significant efficacy as a homogeneous catalyst in the hydrogenation of unsaturated organic compounds, such as alkenes and alkynes. rsc.orgchemistrytalk.org These reactions typically involve the addition of hydrogen across double or triple bonds to yield saturated compounds. chemistrytalk.org The catalytic process is fundamental in synthetic organic chemistry for producing various important building blocks. rsc.org

In comparative studies, Pd(acac)₂ has shown distinct advantages in terms of selectivity. For instance, in the hydrogenation of methyl sorbate, homogeneous Pd(acac)₂ was found to be significantly more selective than the heterogeneous catalyst Pd/C, primarily yielding trans-2-hexenoate. researchgate.net This enhanced selectivity is attributed to the nature of the homogeneous catalytic environment. However, in the hydrogenation of methyl linoleate, while Pd(acac)₂ was only about half as active as Pd/C, their diene selectivity was comparable. researchgate.net The greater reactivity of conjugated dienes compared to unconjugated ones when using Pd(acac)₂ suggests that the reaction may proceed through conjugated intermediates that are rapidly reduced. researchgate.net

Table 1: Comparison of Pd(acac)₂ and Pd/C in Catalytic Hydrogenation

| Substrate | Catalyst | Key Product(s) | Selectivity/Activity | Reference |

|---|---|---|---|---|

| Methyl Sorbate | Pd(acac)₂ | trans-2-hexenoate | More selective than Pd/C | researchgate.net |

| Methyl Linoleate | Pd(acac)₂ | Monoenes | Half as active as Pd/C, similar diene selectivity | researchgate.net |

Hydrogen Transfer Reactions for Selective Reductions

Catalytic transfer hydrogenation (CTH) offers a valuable alternative to using molecular hydrogen, employing donor molecules to transfer hydrogen to a substrate. chemmethod.comcore.ac.uk Palladium(II) acetylacetonate has proven to be an effective catalyst in these reactions, often utilizing formic acid as a convenient and stable hydrogen source. bau.edu.lbbau.edu.lbchemmethod.com These reactions are noted for their high chemo- and stereoselectivity. core.ac.ukbau.edu.lb

A notable application is the selective reduction of internal aromatic alkynes. In the presence of a formic acid-triethylamine system, Pd(acac)₂ catalyzes the reduction of 4'-(phenylethynyl)acetophenone with excellent conversion and selectivity. bau.edu.lbbau.edu.lb The reaction can be directed to yield either the (E)-alkene or, interestingly, a cyclized phenanthrene (B1679779) derivative, while the ketone functional group remains intact. bau.edu.lbresearchgate.netmdpi.com Over-reduction is rarely observed in this system. bau.edu.lbresearchgate.net The choice of solvent and temperature can be optimized to favor specific products. For example, using ultrasonication has been shown to dramatically accelerate the reaction, achieving 100% conversion in just one hour at 60°C, compared to the 7–24 hours required with conventional heating. chemmethod.comchemmethod.comresearchgate.net

Table 2: Pd(acac)₂-Catalyzed Hydrogen Transfer Reduction of 4'-(phenylethynyl)acetophenone

| Hydrogen Donor System | Key Product(s) | Conditions | Outcome | Reference |

|---|---|---|---|---|

| HCOOH/Et₃N | (E)-1-(4-styrylphenyl)ethanone, 1-(phenanthrene-3-yl)ethenone | THF, 80°C, 24h | Complete conversion, high selectivity | bau.edu.lbresearchgate.net |

| HCOOH/Et₃N | (E)-1-(4-styrylphenyl)ethanone, 1-(phenanthrene-3-yl)ethenone | Ultrasonication, 60°C, 1h | 100% conversion, enhanced rate and selectivity | chemmethod.comchemmethod.com |

Oxidation and Oxidative Cyclization Reactions

Palladium(II) complexes are renowned for their ability to catalyze a wide range of oxidative transformations, where the palladium(II) center readily forms π-complexes with unsaturated hydrocarbons, making them susceptible to nucleophilic attack. diva-portal.org The net reaction involves the reduction of Pd(II) to Pd(0), necessitating a reoxidation step to ensure catalytic turnover. diva-portal.org Pd(acac)₂ serves as a competent catalyst in several of these processes, including olefin oxidation and acetoxylation. nih.govacs.org

Olefin Oxidation (e.g., Wacker Process)

The Wacker process, the industrial oxidation of ethylene (B1197577) to acetaldehyde, is a cornerstone of palladium-catalyzed oxidation. diva-portal.orgwikipedia.orgscribd.com This reaction classically uses palladium(II) chloride and a copper co-catalyst with molecular oxygen as the terminal oxidant. diva-portal.orgwikipedia.org While PdCl₂ is the traditional catalyst, the fundamental chemistry inspires a broad range of related transformations known as Wacker-type reactions. acs.orgacs.org Many palladium(II)-catalyzed oxidative processes, such as the derivatization of olefins, are based on the principles of the Wacker oxidation. diva-portal.orgtdl.org The reactivity of different Pd(II) salts, including Pd(acac)₂, can be harnessed for such transformations, often with the choice of salt and ligands influencing the reaction's efficiency and selectivity.

Acetoxylation of Olefins and Dienes

Palladium-catalyzed acetoxylation involves the addition of an acetate (B1210297) group to unsaturated systems and is a key method for functionalizing olefins and dienes. diva-portal.orgtdl.org In the tandem oxidative acetoxylation and carbocyclization of arylallenes, Pd(acac)₂ has been investigated as a catalyst. nih.govacs.org In one study, using Pd(acac)₂ in acetic acid at 60°C for the reaction of an arylallene yielded the desired acetoxylated and cyclized indene (B144670) product in 46% yield. nih.govacs.org Although in this specific case Pd(OAc)₂ ultimately gave a higher yield under optimized conditions with additives like DMSO, the result with Pd(acac)₂ was still considered promising and demonstrated its competence for this type of transformation. nih.govacs.org

Aerobic Oxidative Cyclization Strategies

Employing molecular oxygen as the terminal oxidant is a highly desirable "green" approach in catalysis. diva-portal.orgnih.gov Palladium(II) catalysts are effective in promoting aerobic oxidative cyclizations, where intramolecular C-C or C-heteroatom bonds are formed. acs.orgnih.gov For instance, an aerobic version of the palladium-catalyzed oxidative acyloxylation/carbocyclization of allenynes has been developed. nih.gov This process allows for the use of O₂ as the ultimate oxidant by combining a palladium catalyst with a co-catalyst system, such as cobalt salophen and a catalytic amount of p-benzoquinone, to facilitate the reoxidation of Pd(0) to Pd(II). nih.gov Similarly, aerobic Wacker-type oxidative cyclizations of alkenes have been achieved using Pd(II) catalysts in DMSO, which can function without a separate redox co-catalyst. acs.org These strategies highlight the potential for developing more sustainable oxidative transformations using palladium catalysis.

Polymerization and Oligomerization Processes

Palladium(II) acetylacetonate is a valuable catalyst precursor for the polymerization and oligomerization of unsaturated hydrocarbons. google.com It is particularly effective in homogeneous solvent systems for these reactions. google.com Cationic palladium(II) complexes derived from Pd(acac)₂ have shown significant promise for the polymerization of olefins and acetylenes, often exhibiting high activity without the need for traditional aluminum alkyl activators. rsc.orgrsc.org

For example, the complex [Pd(acac)(MeCN)₂]BF₄, synthesized from Pd(acac)₂, catalyzes the dimerization of vinylarenes like styrene (B11656) with high chemo- and stereospecificity, exclusively forming the head-to-tail dimer (E)-1,3-diaryl-1-butene. rsc.orgrsc.org The same precursor is also active in the addition polymerization of norbornene. rsc.org Furthermore, cationic palladium acetylacetonate complexes have been used for the polymerization and oligomerization of phenylacetylene. researchgate.net The nature of the ligands attached to the palladium center, such as bulky phosphines, can strongly influence whether high-molecular-weight polymers or shorter oligomers are formed. researchgate.net

Table 3: Polymerization/Oligomerization Reactions Catalyzed by Pd(acac)₂ Derivatives

| Monomer | Catalyst System | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Vinylarenes (e.g., Styrene) | [Pd(acac)(MeCN)₂]BF₄ | Dimer | Highly chemo- and stereospecific formation of (E)-1,3-diaryl-1-butene | rsc.orgrsc.org |

| Norbornene | [Pd(acac)(MeCN)₂]BF₄ | Polymer | Active for addition polymerization | rsc.org |

| Phenylacetylene | Cationic Pd(acac)₂ complexes with phosphine ligands | Polymer/Oligomer | Bulky ligands favor high-molecular-weight polymer formation | researchgate.net |

Olefin Oligomerization Studies

Palladium(II) acetylacetonate is recognized for its role as a homogeneous catalyst in olefin oligomerization. Its stability in organic solvents contributes to its effectiveness in these reactions. While detailed studies often focus on specific catalyst systems derived from Pd(acac)₂, its fundamental role as a stable palladium source is crucial. For instance, Pd(acac)₂ has been employed in catalyst systems for the dimerization of vinylarenes, achieving excellent yields and stereoselectivities under mild conditions, with trifluoroacetic acid (TFA) significantly enhancing activity and selectivity. researchgate.net

Polymerization of Acetylenes (e.g., Phenylacetylene)

Cationic palladium(II)-acetylacetonate complexes have been shown to be active catalysts for the polymerization and oligomerization of phenylacetylene. researchgate.netresearchgate.net The nature of the ligands attached to the palladium center plays a critical role in determining the outcome of the polymerization. For example, cationic pre-catalysts bearing bulky tris(ortho-methoxyphenyl)phosphine (TOMPP) ligands tend to produce high-molecular-weight polyphenylacetylene. In contrast, catalysts with less bulky substituents predominantly yield phenylacetylene oligomers. researchgate.netresearchgate.net In some systems, the catalytic activity increases with the electron-withdrawing character of the substituent on the phosphine ligand, producing both soluble (lower molecular weight) and insoluble (higher molecular weight) polyacetylenes. researchgate.net

Complexes such as [Pd(Cp)(TOMPP)₂]BF₄, derived from acetylacetonate precursors, have also demonstrated efficiency in phenylacetylene (PA) polymerization, with catalytic activities reaching up to 8.9 × 10³ gPA·(molPd·h)⁻¹. mdpi.com

Norbornene Polymerization Mechanisms

Palladium(II) acetylacetonate-based catalysts are effective in the vinyl addition polymerization of norbornene and its derivatives. psu.edu The catalyst system Pd(acac)₂/PPh₃/BF₃OEt₂ has been successfully used for the homopolymerization of 5-alkyl-2-norbornenes and their copolymerization with norbornene. psu.edu This system exhibits activity comparable to other highly active late-transition metal catalysts and produces polymers with molecular weight distributions indicative of a single-site, homogeneous active species. psu.edu The resulting polynorbornene from this catalyst system shows a 2,3-enchained structure. psu.edu

The mechanism of norbornene polymerization catalyzed by palladium complexes is generally understood to proceed via a coordination-insertion mechanism. researchgate.net For cationic palladium complexes, the active species is often a Pd-H intermediate. rsc.org DFT calculations on related systems suggest that the initiation can occur through migratory insertion of the alkene into either a Pd-C or a Pd-O bond. rsc.org The introduction of a phosphine ligand like PPh₃ to the Pd(acac)₂/BF₃OEt₂ system can switch the polymerization mechanism from carbocationic to a coordination Ziegler-Natta type. psu.edu

Furthermore, acetylacetonate palladium(II) complexes with pyridinyl imine ligands, when activated, can catalyze the polymerization of norbornene. bohrium.commathnet.ru Similarly, [Pd(acac)(MeCN)₂]BF₄ acts as an air-tolerant, activator-free catalyst for the addition polymerization of norbornene. rsc.org

Carbonylation and Hydroamination Chemistry

Palladium(II) acetylacetonate is a key precursor in catalytic systems for carbonylation and hydroamination reactions, facilitating the introduction of carbonyl and amino groups into organic molecules.

Hydroxycarbonylation Reactions

Pd(acac)₂ is a frequently used palladium source for the hydroxycarbonylation of olefins, a process that converts alkenes into carboxylic acids. researchgate.netthieme-connect.com In a typical system, Pd(acac)₂ is combined with a phosphine ligand and a strong acid promoter. For example, the Pd(acac)₂-PPh₃-TsOH system is catalytically active in the hydroethoxycarbonylation of hexene-1, producing a mixture of linear and branched esters. matec-conferences.org Under optimal conditions, this reaction shows high regioselectivity towards the linear product. matec-conferences.org

Research has shown that a catalyst system comprising just 0.25 mol% of Pd(acac)₂ can effectively catalyze the hydroxycarbonylation of various alkenes in an aqueous environment, using high-pressure carbon monoxide. thieme-connect.com This method is notable for its high efficiency and tolerance of various functional groups. thieme-connect.com For the hydroxycarbonylation of di-isobutene, different palladium precursors have been tested, with Pd(acac)₂ demonstrating high yields. researchgate.net The choice of solvent and acid also significantly impacts the reaction outcome. researchgate.net

The reaction of isobutylene (B52900) with carbon monoxide and an alcohol in the presence of the palladium acetylacetonate-triphenylphosphine-p-toluenesulfonic acid catalytic system proceeds regioselectively to form linear ester products. researchgate.net

Ligand-Directed C-H Functionalization

Palladium(II) acetylacetonate is employed as a catalyst in ligand-directed C-H functionalization reactions. These reactions enable the direct conversion of C-H bonds into new functional groups, guided by a directing group within the substrate. While specific examples directly citing Pd(acac)₂ in extensive detail are part of broader palladium catalysis literature, its role as a precursor is implicit in many C-H activation methodologies. For instance, palladium/norbornene cooperative catalysis, which can be initiated with palladium precursors like Pd(acac)₂, has been used for the synthesis of aminated phenanthridinones through a sequence of ortho-amination and intramolecular C(sp²)-H arylation. bohrium.com

Telomerization of 1,3-Dienes

Palladium(II) acetylacetonate is a common precursor for catalysts used in the telomerization of 1,3-dienes, such as 1,3-butadiene (B125203). rsc.orgresearchgate.net This reaction involves the dimerization of the diene coupled with the addition of a nucleophile.

Catalyst systems based on a Pd(acac)₂ precursor and a phosphine ligand, such as tris-(o-methoxyphenyl)phosphine (TOMPP), have been shown to be highly effective for the telomerization of 1,3-butadiene with various alcohols. rsc.orgresearchgate.netresearchgate.net These systems can achieve high yields of telomer products (>98%) in short reaction times. rsc.orgresearchgate.net The activity and selectivity of the Pd/TOMPP complex are strongly influenced by the type of alcohol used as the substrate. rsc.orgresearchgate.net

Cationic palladium(II)-acetylacetonate complexes containing phosphine and diphosphine ligands are also active catalysts for the telomerization of 1,3-dienes with diethylamine. researchgate.netepa.govmsesupplies.com For the telomerization of butadiene with diethylamine, high catalyst activity has been observed. researchgate.netepa.gov Similarly, cationic palladium catalyst precursors with monophosphines, derived from acetylacetonate complexes, are active in the telomerization of 1,3-butadiene with methanol, achieving high turnover numbers and chemoselectivity. mdpi.com The three-component palladium catalyst system Pd(acac)₂-PPh₃-AlEt₃ has been used to investigate the telomerization of various amino acids with butadiene. osti.gov

Below is a data table summarizing the catalytic applications of Palladium(II) acetylacetonate discussed.

| Catalytic Application | Specific Transformation | Catalyst System Example | Key Findings | References |

| Olefin Oligomerization | Dimerization of vinylarenes | Pd(acac)₂ / TFA | High yields and stereoselectivities; TFA enhances activity. | researchgate.net |

| Polymerization of Acetylenes | Polymerization of phenylacetylene | Cationic Pd(acac)₂ complexes with phosphine ligands | Bulky ligands (e.g., TOMPP) favor high-molecular-weight polymers. | researchgate.netresearchgate.net |

| Norbornene Polymerization | Vinyl addition polymerization of norbornene and its derivatives | Pd(acac)₂ / PPh₃ / BF₃OEt₂ | Produces 2,3-enchained polynorbornene; mechanism can be switched from carbocationic to coordination. | psu.edu |

| Hydroxycarbonylation | Conversion of alkenes to carboxylic acids | Pd(acac)₂ / Phosphine ligand / Acid promoter | High regioselectivity for linear products; effective at low catalyst loadings. | researchgate.netthieme-connect.commatec-conferences.org |

| Ligand-Directed C-H Functionalization | Synthesis of aminated phenanthridinones | Palladium / Norbornene catalysis | Enables sequential C-N bond formation and intramolecular C-H arylation. | bohrium.com |

| Telomerization of 1,3-Dienes | Telomerization of 1,3-butadiene with alcohols or amines | Pd(acac)₂ / TOMPP or other phosphine ligands | High yields and activity; product selectivity depends on the nucleophile and ligand. | researchgate.netrsc.orgresearchgate.netepa.gov |

Hydrosilylation Catalysisresearchgate.net

Palladium(II) acetylacetonate, often denoted as Pd(acac)₂, serves as a versatile and efficient precatalyst in hydrosilylation reactions. This process, involving the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone for producing organosilicon compounds. researchgate.nettandfonline.com While various transition metals can catalyze this reaction, palladium-based systems, including those utilizing Pd(acac)₂, have demonstrated significant utility, particularly in achieving high regioselectivity for specific substrates like allenes. researchgate.netnih.gov

Research has shown that Pd(acac)₂ in combination with specific ligands, can form highly active catalytic species. A notable example is the use of a Pd(acac)₂/Xantphos system, which has proven effective for the regioselective hydrosilylation of a variety of allenes. nih.gov This catalytic system typically promotes the formation of branched allylsilanes in high yields. nih.gov The mechanism is proposed to involve the in-situ reduction of the Pd(II) precatalyst to a catalytically active Pd(0) species. nih.gov

In addition to allenes, palladium(II)-catalyzed hydrosilylation has been applied to the cyclization of dienes. acs.org These reactions, known as hydrosilylation/cyclization, provide a pathway to functionalized carbocycles from substrates like 1,6- and 1,7-dienes. Mechanistic studies involving stoichiometric palladium complexes suggest that these transformations can proceed through a cis-carbopalladation pathway.

The choice of ligand is crucial in directing the regioselectivity of the hydrosilylation. For instance, in the hydrosilylation of allenes, the combination of Pd(acac)₂ with the bulky bisphosphine ligand Xantphos consistently leads to the branched allylsilane product. nih.gov The reaction proceeds efficiently under mild conditions, demonstrating the practicality of this catalytic system. nih.gov

Detailed Research Findings

A study by Liu et al. demonstrated the efficacy of a Pd(acac)₂/Xantphos catalyst for the regioselective hydrosilylation of allenes. nih.gov The reactions were typically carried out at 30 °C in tetrahydrofuran (B95107) (THF), yielding branched allylsilanes with high regioselectivity and in good to excellent yields. nih.gov A variety of substituted allenes and different silanes were shown to be compatible with this method. nih.gov

Table 1: Pd(acac)₂/Xantphos-Catalyzed Hydrosilylation of Allenes General Reaction Conditions: Allene (1 mmol), Phenylsilane (1.2 mmol), Pd(acac)₂ (2 mol%), Xantphos (2 mol%), THF (2 mL), 30 °C.

| Entry | Allene Substrate | Time (h) | Yield (%) | Product (Branched Allylsilane) |

| 1 | n-Octylallene | 1 | 95 | 2-(Phenylsilyl)-3-n-octyl-1-propene |

| 2 | Cyclohexylallene | 1.5 | 92 | 2-(Phenylsilyl)-3-cyclohexyl-1-propene |

| 3 | tert-Butylallene | 3 | 85 | 2-(Phenylsilyl)-3-tert-butyl-1-propene |

| 4 | Phenylallene | 0.5 | 98 | 2-(Phenylsilyl)-3-phenyl-1-propene |

| 5 | (4-Methoxyphenyl)allene | 0.5 | 96 | 2-(Phenylsilyl)-3-(4-methoxyphenyl)-1-propene |

| 6 | (4-Chlorophenyl)allene | 1 | 93 | 2-(Phenylsilyl)-3-(4-chlorophenyl)-1-propene |

Furthermore, Widenhoefer and coworkers have extensively studied the Pd(II)-catalyzed hydrosilylation/cyclization of dienes. acs.org These reactions effectively construct silylated cyclopentane (B165970) derivatives from 1,6-dienes. acs.org Mechanistic investigations using stoichiometric amounts of palladium-silyl complexes provided strong evidence for a pathway involving alkene insertion into a Pd-C(sp³) bond.

Table 2: Pd(II)-Catalyzed Hydrosilylation/Cyclization of a 1,6-Diene Reaction studied under stoichiometric conditions to elucidate the mechanism.

| Reactants | Conditions | Intermediate/Product | Notes |

| Pd-silyl complex + 1,6-diene | -62 °C | Pd-alkyl complex (hydrosilylation product) | Formed in high yield. |

| Pd-alkyl complex | Warm to -41 °C (<2 h) | Carbopalladation product | Formed via alkene insertion. |

These findings underscore the role of Palladium(II) acetylacetonate as a robust precatalyst in hydrosilylation. Its effectiveness, particularly when paired with suitable ligands, allows for controlled and selective synthesis of valuable organosilicon compounds under mild conditions.

Mechanistic Investigations of Palladium Ii Acetylacetonate in Catalysis

Elementary Steps in Catalytic Cycles

Palladium(II) acetylacetonate (B107027), Pd(acac)₂, is a versatile precursor in a multitude of catalytic reactions. Its efficacy stems from the ability of the palladium center to cycle through various oxidation states, facilitating key elementary steps. The catalytic cycle, regardless of the specific transformation, generally involves a sequence of fundamental steps: substrate coordination, oxidative addition, transmetalation, and reductive elimination. catalysis.blog

Substrate Coordination to the Palladium Center

The initial step in a catalytic cycle is the coordination of the substrate to the palladium center. The acetylacetonate (acac) ligands in Pd(acac)₂ are coordinated to the palladium atom through their oxygen atoms, forming a stable square-planar complex. researchgate.netmdpi.com However, for a catalytic reaction to proceed, the substrate must be able to approach and bind to the palladium. This can be challenging as ligands can compete with the substrate for coordination sites. acs.orgnih.gov The nature of the substrate, including its steric and electronic properties, as well as the presence of any chelating groups, significantly influences its ability to coordinate to the palladium center. acs.orgnih.gov For instance, substrates with Lewis basic functional groups can act as directing groups, facilitating coordination. nih.gov In some cases, the acetylacetonate ligand itself can be displaced or undergo a change in its coordination mode to accommodate the incoming substrate. tdl.org

Oxidative Addition Processes

Oxidative addition is a crucial step in many palladium-catalyzed reactions, where the palladium center is oxidized, typically from Pd(0) or Pd(II) to a higher oxidation state, while new bonds are formed with the substrate. catalysis.blogluc.edu For example, in cross-coupling reactions, an aryl halide might add to a Pd(0) species, forming a Pd(II) intermediate. youtube.com While Pd(acac)₂ is a Pd(II) complex, it can be reduced in situ to a catalytically active Pd(0) species. tdl.orgacs.org

Recent studies have expanded the scope of oxidative addition at palladium centers, demonstrating the homolytic cleavage of O-H, N-H, and even weak C-H bonds, which was previously thought to be unfeasible for palladium. d-nb.inforesearchgate.net For instance, the oxidative addition of water, alcohols, and amines to a palladium(0) complex has been observed at room temperature. d-nb.inforesearchgate.net This process generates a palladium(II) hydride, a key intermediate for subsequent redox transformations. d-nb.inforesearchgate.net The oxidative addition of an iodoarene to a Pd(II) complex has also been reported, leading to a stable Pd(IV) complex. rsc.org The mechanism of these reactions can be influenced by the ligands present, with electron-donating ligands often promoting oxidative addition by increasing the nucleophilicity of the palladium center. acs.org

Mechanistic studies of certain palladium-catalyzed reactions have provided evidence for a Pd(II)/Pd(IV) catalytic cycle, which involves the oxidative addition of an electrophile to a Pd(II) complex. nih.govnih.gov This is in contrast to the more common Pd(0)/Pd(II) cycle. nih.govnih.gov

Transmetalation Events

Transmetalation is a key step in cross-coupling reactions where an organic group is transferred from one metal to another, in this case, to the palladium center. nih.gov This step typically follows oxidative addition. youtube.com In the context of a Suzuki-Miyaura coupling, for example, an organoboron compound transfers an organic group to the arylpalladium(II) halide complex formed during oxidative addition. acs.org The base present in the reaction mixture plays a crucial role in facilitating this step. whiterose.ac.uk

Kinetic and computational studies have shown that for both Hiyama–Denmark and Suzuki–Miyaura cross-couplings, the transmetalation intermediate is a monoligated L1Pd(II) species, rather than a bisligated L2Pd(II) complex. acs.org This highlights the importance of ligand dissociation in creating a vacant coordination site for the transmetalating agent.

Reductive Elimination Pathways

Reductive elimination is the final step in many catalytic cycles, where the newly formed product is expelled from the palladium coordination sphere, and the palladium center is reduced to a lower oxidation state, regenerating the active catalyst. catalysis.blogluc.eduyoutube.com This step is the reverse of oxidative addition. luc.edu

The rate and mechanism of reductive elimination are influenced by several factors, including the electronic properties of the metal center and the steric bulk of the ancillary ligands. chemrxiv.org Generally, electron-withdrawing groups on the ligands can accelerate reductive elimination. nih.gov Studies on arylpalladium cyanide complexes have revealed that complexes with electron-donating substituents on the aryl ligand undergo faster reductive elimination of arylnitriles. nih.gov

Reductive elimination can proceed from four-coordinate or five-coordinate palladium complexes. chemrxiv.orgnih.gov In some cases, reductive elimination occurs directly from a four-coordinate complex in concert with the lengthening of a bond to another ligand. nih.gov The formation of C-N and C-I bonds via reductive elimination from Pd(II) and Pd(IV) complexes, respectively, has been studied. nih.govacs.org

Linkage Isomerization Dynamics and Kinetics

The acetylacetonate ligand is known for its versatility in bonding to metal ions. tdl.org In the context of palladium(II) acetylacetonate, this versatility manifests as linkage isomerization, a process where the acetylacetonate ligand changes its mode of coordination to the palladium center.

Interconversion Between O-bonded and C-bonded Acetylacetonate Ligands

The acetylacetonate ligand typically coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring (O,O'-bonded). researchgate.nettdl.org However, in the presence of certain ligands, such as phosphines, one of the chelating acetylacetonate ligands in Pd(acac)₂ can undergo a linkage isomerization to a monodentate form bonded through its central carbon atom (γ-carbon-bonded or C-bonded). researchgate.nettdl.org This transformation results in complexes of the type Pd(O,O'-acac)(γ-C-acac)L, where L is the incoming ligand. tdl.org

The addition of a stoichiometric amount of triphenylphosphine (B44618) to Pd(acac)₂ induces this O-to-C linkage isomerization. researchgate.nettdl.org Interestingly, even with an excess of the phosphine (B1218219) ligand, the formation of a complex with two C-bonded acetylacetonate ligands is not observed. tdl.org This suggests that the presence of one O-bonded acetylacetonate chelate ring may be necessary to stabilize the carbon-bonded mode of the second acetylacetonate ligand. tdl.org

The molecular structure of these linkage isomers has been confirmed by X-ray diffraction, showing a square-planar coordination around the palladium atom with one O,O'-chelated acetylacetonate and one γ-carbon-bonded acetylacetonate ligand. researchgate.net The dynamics of this interconversion can be studied using techniques like NMR spectroscopy, which can provide information about the rates of exchange between the different coordination modes. oup.com

| Feature | O-bonded Acetylacetonate | C-bonded Acetylacetonate |

| Coordination | Bidentate, through two oxygen atoms | Monodentate, through the central carbon atom |

| Resulting Complex | Forms a six-membered chelate ring | Forms a Pd-C bond |

| Inducing Ligands | - | Phosphines, Nitrogen bases (e.g., pyridine) researchgate.net |

| Example Complex | Pd(acac)₂ | Pd(acac)₂(PPh₃) researchgate.net |

Kinetic Studies of Linkage Isomerization Processes

The acetylacetonate (acac) ligand typically coordinates to a metal center as a bidentate O,O'-chelate. However, in the presence of certain donor ligands, such as phosphines or nitrogen bases, one of the acac ligands in Palladium(II) acetylacetonate can undergo a linkage isomerization to a monodentate, γ-carbon-bonded state. researchgate.net This transformation is crucial as it opens up a coordination site on the palladium center, allowing for substrate binding and subsequent catalytic steps. The product of this isomerization with a phosphine ligand (PR₃) is a complex of the type [Pd(O,O'-acac)(γ-C-acac)(PR₃)]. researchgate.net

Extensive kinetic studies are planned to fully elucidate the mechanism of this isomerization from the bidentate, oxygen-bonded form to the monodentate, carbon-bonded form. tdl.org The primary goals of these studies are to understand the mechanistic pathway of this transformation and to determine the extent to which Pd-P bond formation and Pd-O bond cleavage contribute to the rate-determining step. tdl.org

While detailed kinetic data for the Pd(acac)₂ system itself are part of ongoing research, valuable mechanistic insights can be drawn from studies on analogous palladium(II) complexes. For instance, stopped-flow kinetic studies on the linkage isomerization of a related palladium(II)-chloranilate complex, [Pd(C-CA)(CH₃CN)₂], provide a well-documented model. researchgate.net In this system, the chloranilate (CA²⁻) ligand isomerizes from a C-bonded to a π-complexed form upon the addition of triphenylphosphine (PPh₃). The kinetic data support a mechanism involving a rapid, pre-equilibrium formation of a bis(phosphine) intermediate, followed by a slower, rate-limiting linkage isomerization step (kᵢ). researchgate.net

The mechanism can be summarized as follows:

Pre-equilibrium: [Pd(C-CA)(CH₃CN)₂] + 2 PPh₃ ⇌ [Pd(C-CA)(PPh₃)₂] + 2 CH₃CN (Constants: K₁, K₂)

Rate-limiting Isomerization: [Pd(C-CA)(PPh₃)₂] → [Pd(π-CA)(PPh₃)₂] (Rate constant: kᵢ)

At 25.0°C in acetonitrile, the equilibrium constant for the second phosphine addition (K₂) was found to be 2.47 x 10³ M⁻¹, with an isomerization rate constant (kᵢ) of 8.44 x 10⁻² s⁻¹. researchgate.net

Further studies on this system using various para-substituted triarylphosphines (P{Ph-p-X}₃) revealed a clear electronic effect on the reaction kinetics. A Hammett plot of log kᵢ versus the substituent constant (σp) was linear, with a negative slope (ρ = -1.32). researchgate.net This indicates that electron-donating substituents on the phosphine accelerate the linkage isomerization. This acceleration is attributed to the increased electron density on the palladium(II) center, which destabilizes the trans Pd-carbanion bonds, thereby facilitating the rearrangement of the chloranilate ligand. researchgate.net A similar influence of phosphine electronics is anticipated for the isomerization of the acetylacetonate ligand.

| Substituent (X) | Hammett Constant (σp) | log kᵢ | Rate Constant, kᵢ (s⁻¹) |

|---|---|---|---|

| p-OCH₃ | -0.27 | -0.75 | 0.178 |

| p-CH₃ | -0.17 | -0.85 | 0.141 |

| H | 0.00 | -1.07 | 0.084 |

| p-F | +0.06 | -1.15 | 0.071 |

| p-Cl | +0.23 | -1.40 | 0.040 |

Influence of Ancillary Ligands on Catalytic Activity and Selectivity

The ancillary ligands coordinated to the palladium center play a paramount role in dictating the outcome of a catalytic reaction. These ligands modulate the steric and electronic properties of the metal center, thereby influencing its activity, selectivity, and stability. acs.org In catalysis involving Palladium(II) acetylacetonate, a wide range of ligands, including phosphines, N-heterocyclic carbenes (NHCs), and even the acetylacetonate ligand itself, have been shown to be critical.

Phosphine Ligands: Phosphines are among the most common ancillary ligands used with Pd(acac)₂. Their electronic and steric properties can be finely tuned to optimize a specific transformation. For example, in a synergistic organo- and palladium-catalyzed asymmetric allylic alkylation, the electronic properties of an achiral monodentate phosphine ligand on palladium were found to control the diastereoselectivity of the reaction. nih.gov Triarylphosphines with electron-donating or neutral substituents favored the formation of one diastereomer, while those with electron-withdrawing substituents led to the opposite diastereomer. nih.gov This demonstrates a powerful method for achieving stereodivergence by simply modifying the ancillary ligand.

Similarly, in the telomerization of 1,3-butadiene (B125203) with methanol, cationic palladium(II) complexes derived from a Pd(acac) precursor showed that catalyst activity and selectivity were highly dependent on the nature of the phosphine ligand. mdpi.com

| Ligand | Key Feature | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| P(4-MeOPh)₃ | Electron-donating | 92:8 | 98 |

| PPh₃ | Neutral | 88:12 | 97 |

| P(4-CF₃Ph)₃ | Electron-withdrawing | 15:85 | 96 |

| P(3,5-(CF₃)₂Ph)₃ | Strongly electron-withdrawing | 10:90 | 95 |

Acetylacetonate Ligands: Intriguingly, mechanistic studies have revealed that the acetylacetonate (acac) ligand, often considered a "spectator," can act as a crucial ancillary ligand that directly participates in and influences the catalytic cycle. In certain Pd-catalyzed alkene diamination reactions, it was demonstrated that acac, rather than a phosphine ligand, was the key ligand for promoting reactivity. nih.gov Furthermore, modifying the structure of the acac ligand itself had a significant impact on the reaction outcome. Using derivatives of acetylacetone (B45752), such as those bearing substituted aryl groups, was shown to outperform the standard acac ligand, highlighting a novel strategy for catalyst optimization. nih.gov

| Palladium Precatalyst | Key Ligand Feature | Yield (%) |

|---|---|---|

| Pd(acac)₂ | Standard acac | 65 |

| Pd(3-phenyl-acac)₂ | Phenyl-substituted acac | 78 |

| Pd(3-(4-CF₃-Ph)-acac)₂ | Electron-withdrawing aryl-acac | 85 |

| Pd(acac-F₆)₂ | Hexafluoro-acac | <10 |

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium catalysis. Palladium(II) complexes of the type [(NHC)Pd(acac)Cl] have been synthesized and show high catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net The use of the acac ligand in these precatalysts facilitates the in situ screening of NHC salts in coupling reactions, a task that is more challenging with other types of "throw-away" ligands. researchgate.net The strong σ-donating ability of NHCs stabilizes the palladium center and can promote challenging catalytic steps.

Elucidation of Palladium Oxidation State Cycles (e.g., Pd(II)/Pd(0) and Pd(II)/Pd(IV))

The majority of palladium-catalyzed reactions proceed through a catalytic cycle involving changes in the oxidation state of the metal center, most commonly between Pd(0) and Pd(II). caltech.edu However, cycles involving higher oxidation states, such as Pd(IV), are increasingly being recognized as important pathways for achieving new types of chemical transformations. researchgate.net

The Pd(II)/Pd(0) Cycle: This is the classic and most well-understood catalytic cycle in palladium chemistry, central to reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. caltech.eduacs.org When a Pd(II) precatalyst such as Pd(acac)₂ is used, it must first be reduced in situ to a Pd(0) species to enter the catalytic cycle. caltech.edu This reduction can be effected by various reagents in the reaction mixture, such as phosphines, amines, or other nucleophiles.

For example, in the methoxycarbonylation of alkenes, studies using Pd(acac)₂ as the precatalyst showed a significant induction period, suggesting that the active catalyst is a low-valent Pd(0) species that must be generated first. rsc.org Once the active Pd(0) catalyst is formed, the canonical cycle begins:

Oxidative Addition: The Pd(0) species reacts with an electrophile (e.g., an aryl halide) to form an organopalladium(II) complex.

Transmetalation/Insertion: The Pd(II) complex undergoes further reaction, such as transmetalation with a second coupling partner or migratory insertion of an alkene.

Reductive Elimination: The final step involves the formation of the C-C or C-heteroatom bond, releasing the product and regenerating the Pd(0) catalyst. caltech.edu

The Pd(II)/Pd(IV) Cycle: An alternative to the traditional cycle is the Pd(II)/Pd(IV) pathway. This cycle is often operative in oxidative coupling reactions where an external oxidant is present. vander-lingen.nl It allows for the formation of bonds that are difficult to achieve through a Pd(II)/Pd(0) cycle, such as C–O, C–halogen, and certain C–C and C–N bonds. nih.govvander-lingen.nl

A clear example of a Pd(II)/Pd(IV) mechanism was elucidated for the Pd-catalyzed diamination of alkenes. nih.gov Mechanistic experiments ruled out a Pd(0)/Pd(II) pathway and instead supported a cycle initiated by the reaction of the alkene with the Pd(II) catalyst. The key steps are:

Aminopalladation: The alkene undergoes aminopalladation with the Pd(II) complex to form an alkyl-Pd(II) intermediate.

Oxidation: The alkyl-Pd(II) species is oxidized by an electrophilic amine reagent (the oxidant) to a high-valent Pd(IV) intermediate.

Reductive Elimination: The Pd(IV) complex undergoes C–N reductive elimination to form the diamination product and regenerate the Pd(II) catalyst for the next cycle. nih.gov

This pathway is also invoked in C-H functionalization reactions, where an oxidant like a hypervalent iodine reagent is used to access the Pd(IV) state, which facilitates the subsequent C-H activation and functionalization steps. mdpi.comnih.gov The ability to access Pd(IV) intermediates opens up new avenues for reactivity, complementing the well-established chemistry of Pd(0) and Pd(II). researchgate.net

Theoretical and Computational Chemistry of Palladium Ii Acetylacetonate Systems

Quantum Chemical Methodologies Applied to Palladium(II) Acetylacetonate (B107027)

Quantum chemical methods are fundamental to understanding the electronic structure and bonding in Pd(acac)₂. These calculations range from high-accuracy ab initio methods to more computationally efficient semi-empirical approaches, each offering unique advantages for studying different aspects of the molecule.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, have been instrumental in characterizing Palladium(II) acetylacetonate. Early studies employed the Restricted Hartree-Fock (RHF) method, which provides a foundational understanding of the electronic structure within the mean-field approximation. asianpubs.orgasianpubs.orgresearchgate.net

A significant advancement in the application of ab initio methods to heavy elements like palladium was the use of pseudopotentials. asianpubs.orgasianpubs.org These methods replace the chemically inert core electrons with an effective potential, reducing computational cost while maintaining accuracy for the valence electrons, which are primarily involved in chemical bonding. asianpubs.org For instance, Burton et al. utilized ab initio pseudopotential calculations at the RHF level to determine the molecular geometry and ionization energies of Pd(acac)₂. asianpubs.orgasianpubs.org

Further studies have combined pseudopotential valence-only ab initio methods with experimental techniques like photoelectron spectroscopy to investigate the electronic structure of Pd(acac)₂. researchgate.net These combined approaches reveal significant metal-ligand covalency involving both σ and π orbitals. researchgate.net The analysis of calculations at both the Hartree-Fock (HF) and second-order Møller-Plesset (MP2) levels, which includes electron correlation, helps to elucidate the nature of intermetallic interactions and the contribution of electron correlation to intramolecular contacts in palladium complexes. unirioja.es The geometry of Pd(acac)₂ has been successfully calculated using the planewave-pseudopotential implementation of density-functional theory, reproducing the non-planar, step-like structure observed experimentally. researchgate.net

| Method/Approach | System Studied | Key Findings |

| Ab Initio Pseudopotential (RHF) | Palladium(II) acetylacetonate | Determined molecular geometry and ionization energies. asianpubs.orgasianpubs.org |

| Pseudopotential Valence-Only Ab Initio | Pd(acac)₂ | Revealed significant metal-ligand covalency involving σ and π orbitals. researchgate.net |

| Hartree-Fock (HF) vs. MP2 | Palladium-containing models | Used to study the nature of intermetallic interactions and the role of electron correlation. unirioja.es |

| Planewave-Pseudopotential | Palladium(II) acetylacetonate crystal | Successfully reproduced the experimentally observed non-planar, step-like molecular structure. researchgate.net |

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying transition metal complexes like Palladium(II) acetylacetonate due to its favorable balance of accuracy and computational cost. DFT methods, particularly those based on the Kohn-Sham (KS) formulation, are widely used to investigate structural, bonding, and spectroscopic properties. researchgate.netrsc.org

Various DFT functionals have been applied to Pd(acac)₂ and related systems. A computational study on transition metal bis(β-diketonate) complexes, including Pd(acac)₂, utilized the BP86 and M06 functionals to investigate structural and bonding aspects. tandfonline.com Another study employed the B3LYP-D3/def2-TZVPP level of theory to calculate the vibrational spectra of palladium β-ketoesterates. lib4ri.ch The popular B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, has been used in conjunction with basis sets like LANL2DZ to study palladium complexes. researchgate.net

DFT calculations have been crucial in:

Analyzing Bonding: Energy decomposition analysis (EDA) based on DFT has shown that electrostatic interactions are dominant in the metal-ligand bonds of Pd(acac)₂, although orbital interactions also play a significant role. tandfonline.comtandfonline.com

Predicting Structures: DFT has been used to validate and predict the crystal structure of Palladium(II) acetylacetonate. researchgate.net

Interpreting Spectra: Time-dependent DFT (TD-DFT) is used to compute UV-vis absorption spectra, aiding in the identification of species in solution and the assignment of electronic transitions. acs.org

Mechanistic Studies: DFT calculations are employed to elucidate reaction mechanisms, such as the oxidative addition and reductive elimination steps in catalytic cycles involving palladium. nih.goviasoc.it

| DFT Functional/Method | System Studied | Application/Key Findings |

| Kohn-Sham DFT | Palladium(II) acetylacetonate | Modeling the palladium doping step in the synthesis of carbon-based materials. researchgate.net |

| BP86, M06 | TM(acac)₂ (TM=Ni, Pd, Pt) | Investigated structural and bonding characteristics; found increasing interaction energy from hfac to acac. tandfonline.com |

| B3LYP-D3/def2-TZVPP | Palladium(II) β-ketoesterates | Calculated vibrational spectra. lib4ri.ch |

| B3LYP/6-31G-LANL2DZ* | Cationic palladium acetylacetonate complexes | Indicated specific catalyst states. researchgate.net |

| PBE0-D3BJ, B3LYP-D3 | N-pyrrolyl-o-iodoaniline + diphenylacetylene (B1204595) with Pd(acac)₂ | Elucidated the mechanism of asymmetric Larock indolization, identifying the rate-determining step. nih.gov |

| TD-DFT | PdCl₄²⁻, [PdCl₃(H₂O)]⁻, etc. | Modeled UV-vis spectra to identify species in solution. acs.org |

Semi-empirical molecular orbital methods offer a computationally less demanding alternative to ab initio and DFT techniques. These methods use parameters derived from experimental data to simplify the calculations. Historically, methods like Complete Neglect of Differential Overlap (CNDO), Intermediate Neglect of Differential Overlap (INDO), Modified Neglect of Diatomic Overlap (MNDO), and Austin Model 1 (AM1) have been applied to study transition metal acetylacetonates, primarily focusing on spectral and magnetic properties. asianpubs.orgasianpubs.org

Specifically for Palladium(II) acetylacetonate, the INDO/S-SCF-CI (ZINDO) algorithm was used to investigate its electronic structure and optical spectra. northwestern.eduelectronicsandbooks.com The results from these semi-empirical calculations were found to be in good agreement with earlier ab initio studies, providing a detailed rationalization of the complex's optical spectrum. northwestern.edu However, the performance of standard semi-empirical methods like AM1 and PM3 can be poor for predicting the geometries of sterically crowded systems, where they may yield inadequate structures compared to ab initio methods. researchgate.netresearchgate.net

| Method | System Studied | Key Findings/Application |

| CNDO, INDO, MNDO, AM1 | Transition metal acetylacetonates | Historically used for spectral and magnetic properties. asianpubs.orgasianpubs.org |

| INDO/S-SCF-CI (ZINDO) | Ni(acac)₂, Pd(acac)₂ | Investigated electronic structure and optical spectra; results agreed with ab initio calculations. northwestern.eduelectronicsandbooks.com |

| AM1, PM3, MNDO | Sterically crowded palladium complexes | Noted to give rather poor minimum energy structures compared to ab initio methods for these systems. researchgate.net |

Molecular Dynamics and Simulation Techniques

While quantum chemical methods are excellent for studying static properties, molecular dynamics (MD) simulations are essential for exploring the dynamic behavior, reaction pathways, and thermodynamics of chemical systems.

Car-Parrinello Molecular Dynamics (CPMD) is a first-principles MD method that combines DFT with molecular dynamics. This allows for the simulation of the dynamic evolution of a system while treating the electronic structure quantum mechanically. CPMD has been successfully implemented to model systems containing Palladium(II) acetylacetonate. researchgate.netrsc.org

These simulations have been particularly insightful for understanding the chemistry of Pd(acac)₂ in complex environments. For example, CPMD was used to model the palladium doping step in the synthesis of carbon-supported materials. researchgate.net The simulations demonstrated the decomposition of Palladium(II) acetylacetonate in the presence of chrysene (B1668918) molecules at 500 K, providing fundamental insights into its molecular chemistry during the doping process. rsc.org The use of an explicit and dynamic representation of the solvent in CPMD simulations has also been crucial for modeling reactions like the Wacker process, which involves palladium intermediates. researchgate.net

Metadynamics is an enhanced sampling technique often used in conjunction with MD simulations to explore the free energy landscapes of complex chemical reactions. It accelerates the exploration of rare events, such as crossing high energy barriers, by introducing a history-dependent bias potential.

This technique has been applied to systems involving palladium to compute reaction energetics and elucidate dynamics. researchgate.netresearchgate.net For instance, in the study of palladium-doped carbon materials, metadynamics was used to accelerate the simulation of hydrogen interaction dynamics and to compute the associated energetics. researchgate.net By coupling metadynamics with first-principles MD, researchers have gained deeper insights into complex reaction mechanisms, such as determining the nature of active species and mapping the free energy profiles of catalytic processes. researchgate.net

Electronic Structure Analysis and Bonding Characterization

The electronic structure and the nature of chemical bonds in palladium(II) acetylacetonate [Pd(acac)2] have been extensively investigated using a variety of computational methods. These studies provide deep insights into the molecule's stability, reactivity, and spectroscopic properties.